Piptocarphin F

説明

特性

CAS番号 |

76215-53-7 |

|---|---|

分子式 |

C21H28O8 |

分子量 |

408.4 g/mol |

IUPAC名 |

[(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1 |

InChIキー |

UBMOPFJLLXVNIM-ZUQHRPQWSA-N |

異性体SMILES |

CCOCC1=C/2[C@@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C(=C)C |

正規SMILES |

CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C(=C)C |

外観 |

Powder |

製品の起源 |

United States |

Foundational & Exploratory

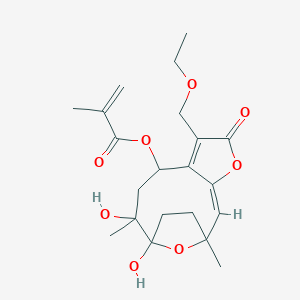

Piptocarphin F chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Piptocarphin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. First isolated from Piptocarpha chontalensis, it is one of several related compounds (Piptocarphins A-F) identified from this plant source.[1] Like its congeners, this compound has demonstrated cytotoxic properties, making it a subject of interest in phytochemical and pharmacological research.[1] This document provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound, based on available spectroscopic and chemical data. It also outlines generalized experimental protocols for its isolation and structural elucidation.

Chemical Identity and Structure

This compound is a complex sesquiterpenoid characterized by a tricyclic core structure that includes an unusual conjugated enol lactone and an intramolecular hemiketal functional group.[1] Its fundamental chemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | [(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate[2] |

| Molecular Formula | C₂₁H₂₈O₈[2] |

| Molecular Weight | 408.44 g/mol |

| InChI | InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1[2] |

| InChIKey | UBMOPFJLLXVNIM-ZUQHRPQWSA-N[2] |

| SMILES | CCOCC1=C/2--INVALID-LINK--(/C=C2/OC1=O)C)O)(C)O">C@@HOC(=O)C(=C)C[2] |

| CAS Number | Information not readily available in public databases. |

Stereochemistry

The stereochemical complexity of this compound is critical to its structure and function. The IUPAC name precisely defines the absolute and relative configurations of its chiral centers and the geometry of its endocyclic double bond.

-

Absolute Configuration of Chiral Centers : The molecule possesses four defined stereocenters at positions 1, 8, 10, and 11. Their absolute configurations are designated as 1R, 8R, 10R, and 11S .[2]

-

Geometric Isomerism : The double bond within the ten-membered germacrane (B1241064) ring is in the E-configuration , as indicated by the (2E) descriptor in its systematic name.[2]

This specific three-dimensional arrangement is crucial for its interaction with biological targets.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and specific rotation for this compound are not widely published in readily accessible literature, some physicochemical properties have been predicted through computational methods. The initial structural elucidation of Piptocarphins A-F was accomplished through extensive spectral analysis, though the specific data for each compound is not detailed in the available abstracts.[1]

| Property | Value | Source |

| Monoisotopic Mass | 408.1784 Da | PubChem[2] |

| XlogP (Predicted) | 0.4 | PubChem[2] |

| Predicted Collision Cross Section ([M+H]⁺) | 222.5 Ų | PubChem[2] |

| Predicted Collision Cross Section ([M+Na]⁺) | 222.3 Ų | PubChem[2] |

| Predicted Collision Cross Section ([M-H]⁻) | 221.5 Ų | PubChem[2] |

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural source, Piptocarpha chontalensis, follows a multi-step process typical for the purification of sesquiterpene lactones from plant material.[1] The general workflow involves solvent extraction followed by chromatographic separation.

References

Piptocarphin F chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Piptocarphin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. First isolated from Piptocarpha chontalensis, it is one of several related compounds (Piptocarphins A-F) identified from this plant source.[1] Like its congeners, this compound has demonstrated cytotoxic properties, making it a subject of interest in phytochemical and pharmacological research.[1] This document provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound, based on available spectroscopic and chemical data. It also outlines generalized experimental protocols for its isolation and structural elucidation.

Chemical Identity and Structure

This compound is a complex sesquiterpenoid characterized by a tricyclic core structure that includes an unusual conjugated enol lactone and an intramolecular hemiketal functional group.[1] Its fundamental chemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | [(1R,2E,8R,10R,11S)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate[2] |

| Molecular Formula | C₂₁H₂₈O₈[2] |

| Molecular Weight | 408.44 g/mol |

| InChI | InChI=1S/C21H28O8/c1-6-26-11-13-16-14(28-18(13)23)9-19(4)7-8-21(25,29-19)20(5,24)10-15(16)27-17(22)12(2)3/h9,15,24-25H,2,6-8,10-11H2,1,3-5H3/b14-9+/t15-,19-,20-,21+/m1/s1[2] |

| InChIKey | UBMOPFJLLXVNIM-ZUQHRPQWSA-N[2] |

| SMILES | CCOCC1=C/2--INVALID-LINK--(/C=C2/OC1=O)C)O)(C)O">C@@HOC(=O)C(=C)C[2] |

| CAS Number | Information not readily available in public databases. |

Stereochemistry

The stereochemical complexity of this compound is critical to its structure and function. The IUPAC name precisely defines the absolute and relative configurations of its chiral centers and the geometry of its endocyclic double bond.

-

Absolute Configuration of Chiral Centers : The molecule possesses four defined stereocenters at positions 1, 8, 10, and 11. Their absolute configurations are designated as 1R, 8R, 10R, and 11S .[2]

-

Geometric Isomerism : The double bond within the ten-membered germacrane ring is in the E-configuration , as indicated by the (2E) descriptor in its systematic name.[2]

This specific three-dimensional arrangement is crucial for its interaction with biological targets.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and specific rotation for this compound are not widely published in readily accessible literature, some physicochemical properties have been predicted through computational methods. The initial structural elucidation of Piptocarphins A-F was accomplished through extensive spectral analysis, though the specific data for each compound is not detailed in the available abstracts.[1]

| Property | Value | Source |

| Monoisotopic Mass | 408.1784 Da | PubChem[2] |

| XlogP (Predicted) | 0.4 | PubChem[2] |

| Predicted Collision Cross Section ([M+H]⁺) | 222.5 Ų | PubChem[2] |

| Predicted Collision Cross Section ([M+Na]⁺) | 222.3 Ų | PubChem[2] |

| Predicted Collision Cross Section ([M-H]⁻) | 221.5 Ų | PubChem[2] |

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural source, Piptocarpha chontalensis, follows a multi-step process typical for the purification of sesquiterpene lactones from plant material.[1] The general workflow involves solvent extraction followed by chromatographic separation.

References

A Technical Guide to the Isolation of Piptocarphin F from Piptocarpha chontalensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Piptocarphin F, a germacranolide sesquiterpene lactone, from the plant Piptocarpha chontalensis. This compound, along with its isomers, has demonstrated notable cytotoxic activities, making it a compound of interest for further investigation in drug discovery and development. This document outlines the general methodologies for its extraction, purification, and structural elucidation, based on established protocols for this class of natural products.

Quantitative Data Summary

The following table summarizes the key quantitative information regarding this compound and its related compounds. While the original 1981 publication by Cowall et al. reported the isolation and cytotoxic activity of Piptocarphins A-F, the specific yields and IC50 values were not available in the accessible literature. The table reflects the reported biological activities.

| Compound | Molecular Formula | Reported Cytotoxic Activity |

| Piptocarphin A | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |

| Piptocarphin B | C₂₁H₂₈O₉ | Active against 9KB human nasopharynx carcinoma cells. |

| Piptocarphin C | C₂₁H₂₆O₈ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |

| Piptocarphin D | C₂₁H₂₈O₈ | Active against 9KB human nasopharynx carcinoma cells. |

| Piptocarphin E | C₂₃H₃₀O₁₀ | Active against 9KB human nasopharynx carcinoma cells. |

| This compound | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells. |

Experimental Protocols

The following protocols are detailed, generalized methodologies for the isolation of this compound, based on common practices for the extraction of sesquiterpene lactones from plants of the Asteraceae family. The seminal work on the isolation of Piptocarphins was reported by Cowall, P. L., et al. in The Journal of Organic Chemistry (1981).

Plant Material Preparation

-

Collection: The aerial parts of Piptocarpha chontalensis are collected.

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for a period of 2-3 weeks, or until brittle.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: The powdered plant material is macerated with methanol (B129727) or ethanol (B145695) (typically in a 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The collected extracts are combined and filtered. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Fractionation through Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in a mixture of methanol and water (9:1 v/v).

-

This solution is then successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (B151607), and finally ethyl acetate (B1210297).

-

Each partitioning step is performed three times to ensure a thorough separation.

-

The resulting fractions (n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions) are concentrated under reduced pressure. The sesquiterpene lactones are typically concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column (60-120 mesh).

-

The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v) and then with a gradient of ethyl acetate and methanol.

-

Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Gel Filtration Chromatography:

-

The fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase.

-

This step separates compounds based on their molecular size and helps in removing pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain this compound in high purity is achieved using preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is then evaporated to yield the pure compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow

Caption: General workflow for this compound isolation.

Proposed Signaling Pathway for Cytotoxic Activity

Germacranolide sesquiterpene lactones are known to exert their cytotoxic effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent one. This pathway is crucial for cell survival, and its inhibition can lead to apoptosis (programmed cell death).

Caption: this compound's proposed cytotoxic mechanism.

A Technical Guide to the Isolation of Piptocarphin F from Piptocarpha chontalensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Piptocarphin F, a germacranolide sesquiterpene lactone, from the plant Piptocarpha chontalensis. This compound, along with its isomers, has demonstrated notable cytotoxic activities, making it a compound of interest for further investigation in drug discovery and development. This document outlines the general methodologies for its extraction, purification, and structural elucidation, based on established protocols for this class of natural products.

Quantitative Data Summary

The following table summarizes the key quantitative information regarding this compound and its related compounds. While the original 1981 publication by Cowall et al. reported the isolation and cytotoxic activity of Piptocarphins A-F, the specific yields and IC50 values were not available in the accessible literature. The table reflects the reported biological activities.

| Compound | Molecular Formula | Reported Cytotoxic Activity |

| Piptocarphin A | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |

| Piptocarphin B | C₂₁H₂₈O₉ | Active against 9KB human nasopharynx carcinoma cells. |

| Piptocarphin C | C₂₁H₂₆O₈ | Active against 9KB human nasopharynx carcinoma cells and borderline activity in the P-388 lymphoid leukemia system. |

| Piptocarphin D | C₂₁H₂₈O₈ | Active against 9KB human nasopharynx carcinoma cells. |

| Piptocarphin E | C₂₃H₃₀O₁₀ | Active against 9KB human nasopharynx carcinoma cells. |

| This compound | C₂₁H₂₆O₉ | Active against 9KB human nasopharynx carcinoma cells. |

Experimental Protocols

The following protocols are detailed, generalized methodologies for the isolation of this compound, based on common practices for the extraction of sesquiterpene lactones from plants of the Asteraceae family. The seminal work on the isolation of Piptocarphins was reported by Cowall, P. L., et al. in The Journal of Organic Chemistry (1981).

Plant Material Preparation

-

Collection: The aerial parts of Piptocarpha chontalensis are collected.

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for a period of 2-3 weeks, or until brittle.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: The powdered plant material is macerated with methanol or ethanol (typically in a 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The collected extracts are combined and filtered. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Fractionation through Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in a mixture of methanol and water (9:1 v/v).

-

This solution is then successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and finally ethyl acetate.

-

Each partitioning step is performed three times to ensure a thorough separation.

-

The resulting fractions (n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions) are concentrated under reduced pressure. The sesquiterpene lactones are typically concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of this compound.

-

Silica Gel Column Chromatography:

-

The chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column (60-120 mesh).

-

The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v) and then with a gradient of ethyl acetate and methanol.

-

Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Gel Filtration Chromatography:

-

The fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase.

-

This step separates compounds based on their molecular size and helps in removing pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain this compound in high purity is achieved using preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is then evaporated to yield the pure compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow

Caption: General workflow for this compound isolation.

Proposed Signaling Pathway for Cytotoxic Activity

Germacranolide sesquiterpene lactones are known to exert their cytotoxic effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent one. This pathway is crucial for cell survival, and its inhibition can lead to apoptosis (programmed cell death).

Caption: this compound's proposed cytotoxic mechanism.

Piptocarphin F: A Technical Guide on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphin F is a sesquiterpene lactone belonging to the germacranolide subclass, a group of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and cytotoxic properties of this compound. While detailed experimental data from its original discovery remains elusive in readily available literature, this document synthesizes the current understanding of its chemical nature and biological potential, with a focus on its likely mechanism of action through the inhibition of the NF-κB signaling pathway. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other related sesquiterpene lactones.

Discovery and Natural Source

This compound, along with its analogs Piptocarphins A-E, was first isolated and identified in 1981 by Cowall and colleagues. The natural source of this compound is the plant Piptocarpha chontalensis, a member of the Asteraceae family. The initial study highlighted the cytotoxic properties of this family of compounds.

Chemical Structure

This compound is a germacranolide sesquiterpene lactone. Its chemical formula is C₂₁H₂₈O₈. The structure is characterized by a ten-membered carbocyclic ring, a fused α-methylene-γ-lactone group, and various oxygen-containing functional groups. The presence of the α-methylene-γ-lactone moiety is a common feature of many biologically active sesquiterpene lactones and is crucial for their cytotoxic and anti-inflammatory activities.

Biological Activity and Mechanism of Action

Initial studies revealed that the Piptocarphin family of compounds exhibits cytotoxic activity against the 9KB human nasopharynx carcinoma cell line. Piptocarphins A and C also demonstrated borderline activity in the P-388 lymphoid leukemia system. While specific studies on the detailed mechanism of action of this compound are limited, extensive research on other sesquiterpene lactones strongly suggests a common mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The proposed mechanism centers on the ability of the α-methylene-γ-lactone group to act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues, particularly cysteine, on target proteins. A key target of many sesquiterpene lactones is the p65 subunit of the NF-κB transcription factor. By alkylating a critical cysteine residue in the DNA-binding domain of p65, this compound likely prevents NF-κB from binding to its target DNA sequences. This, in turn, inhibits the transcription of pro-inflammatory and pro-survival genes, ultimately leading to apoptosis in cancer cells.

Signaling Pathway Diagram

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₈ |

| Molecular Weight | 408.44 g/mol |

| Melting Point | Data not available |

| Optical Rotation | Data not available |

| ¹H-NMR (CDCl₃, δ ppm) | Data not available |

| ¹³C-NMR (CDCl₃, δ ppm) | Data not available |

| IR (KBr, cm⁻¹) | Data not available |

| MS (m/z) | Data not available |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

| 9KB (Human Nasopharynx Carcinoma) | Data not available | Not specified | Cowall et al., 1981 |

| P-388 (Murine Lymphoid Leukemia) | Data not available (borderline activity) | Not specified | Cowall et al., 1981 |

Experimental Protocols

Detailed experimental protocols from the original isolation and characterization of this compound are not publicly accessible. However, a general methodology for the isolation and characterization of sesquiterpene lactones from plant material is provided below. This protocol is a generalized representation and would require optimization for the specific case of this compound from Piptocarpha chontalensis.

General Isolation and Purification Workflow

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Piptocarpha chontalensis are subjected to exhaustive extraction with a suitable solvent system, such as dichloromethane/methanol (B129727) (1:1), at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane and 90% aqueous methanol, followed by partitioning of the methanol phase against ethyl acetate (B1210297).

-

The ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is concentrated.

3. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are pooled.

-

Further purification of the pooled fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water).

4. Structural Elucidation:

-

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy to identify functional groups (e.g., lactone carbonyl, hydroxyl groups).

-

Cytotoxicity Assay (General Protocol)

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

This compound, a germacranolide sesquiterpene lactone from Piptocarpha chontalensis, represents a promising natural product with cytotoxic properties. While the initial discovery laid the groundwork, a comprehensive understanding of its therapeutic potential requires further investigation. The likely mechanism of action through the inhibition of the NF-κB pathway provides a strong rationale for its anti-cancer and anti-inflammatory potential. Future research should focus on:

-

Re-isolation and full characterization of this compound to obtain complete and modern spectroscopic data and confirm its structure.

-

In-depth biological evaluation to determine its IC₅₀ values against a broader panel of cancer cell lines and to explore its anti-inflammatory, antiviral, and other potential therapeutic activities.

-

Mechanistic studies to definitively confirm its interaction with the NF-κB pathway and to identify other potential molecular targets.

-

Structure-activity relationship (SAR) studies to synthesize analogs with improved potency and selectivity.

The information presented in this technical guide, though limited by the accessibility of the original research, provides a solid foundation for renewed interest and further exploration of this compound as a potential lead compound in drug discovery and development.

Piptocarphin F: A Technical Guide on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphin F is a sesquiterpene lactone belonging to the germacranolide subclass, a group of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and cytotoxic properties of this compound. While detailed experimental data from its original discovery remains elusive in readily available literature, this document synthesizes the current understanding of its chemical nature and biological potential, with a focus on its likely mechanism of action through the inhibition of the NF-κB signaling pathway. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other related sesquiterpene lactones.

Discovery and Natural Source

This compound, along with its analogs Piptocarphins A-E, was first isolated and identified in 1981 by Cowall and colleagues. The natural source of this compound is the plant Piptocarpha chontalensis, a member of the Asteraceae family. The initial study highlighted the cytotoxic properties of this family of compounds.

Chemical Structure

This compound is a germacranolide sesquiterpene lactone. Its chemical formula is C₂₁H₂₈O₈. The structure is characterized by a ten-membered carbocyclic ring, a fused α-methylene-γ-lactone group, and various oxygen-containing functional groups. The presence of the α-methylene-γ-lactone moiety is a common feature of many biologically active sesquiterpene lactones and is crucial for their cytotoxic and anti-inflammatory activities.

Biological Activity and Mechanism of Action

Initial studies revealed that the Piptocarphin family of compounds exhibits cytotoxic activity against the 9KB human nasopharynx carcinoma cell line. Piptocarphins A and C also demonstrated borderline activity in the P-388 lymphoid leukemia system. While specific studies on the detailed mechanism of action of this compound are limited, extensive research on other sesquiterpene lactones strongly suggests a common mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The proposed mechanism centers on the ability of the α-methylene-γ-lactone group to act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues, particularly cysteine, on target proteins. A key target of many sesquiterpene lactones is the p65 subunit of the NF-κB transcription factor. By alkylating a critical cysteine residue in the DNA-binding domain of p65, this compound likely prevents NF-κB from binding to its target DNA sequences. This, in turn, inhibits the transcription of pro-inflammatory and pro-survival genes, ultimately leading to apoptosis in cancer cells.

Signaling Pathway Diagram

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₈ |

| Molecular Weight | 408.44 g/mol |

| Melting Point | Data not available |

| Optical Rotation | Data not available |

| ¹H-NMR (CDCl₃, δ ppm) | Data not available |

| ¹³C-NMR (CDCl₃, δ ppm) | Data not available |

| IR (KBr, cm⁻¹) | Data not available |

| MS (m/z) | Data not available |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

| 9KB (Human Nasopharynx Carcinoma) | Data not available | Not specified | Cowall et al., 1981 |

| P-388 (Murine Lymphoid Leukemia) | Data not available (borderline activity) | Not specified | Cowall et al., 1981 |

Experimental Protocols

Detailed experimental protocols from the original isolation and characterization of this compound are not publicly accessible. However, a general methodology for the isolation and characterization of sesquiterpene lactones from plant material is provided below. This protocol is a generalized representation and would require optimization for the specific case of this compound from Piptocarpha chontalensis.

General Isolation and Purification Workflow

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Piptocarpha chontalensis are subjected to exhaustive extraction with a suitable solvent system, such as dichloromethane/methanol (1:1), at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane and 90% aqueous methanol, followed by partitioning of the methanol phase against ethyl acetate.

-

The ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is concentrated.

3. Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are pooled.

-

Further purification of the pooled fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water).

4. Structural Elucidation:

-

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy to identify functional groups (e.g., lactone carbonyl, hydroxyl groups).

-

Cytotoxicity Assay (General Protocol)

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

This compound, a germacranolide sesquiterpene lactone from Piptocarpha chontalensis, represents a promising natural product with cytotoxic properties. While the initial discovery laid the groundwork, a comprehensive understanding of its therapeutic potential requires further investigation. The likely mechanism of action through the inhibition of the NF-κB pathway provides a strong rationale for its anti-cancer and anti-inflammatory potential. Future research should focus on:

-

Re-isolation and full characterization of this compound to obtain complete and modern spectroscopic data and confirm its structure.

-

In-depth biological evaluation to determine its IC₅₀ values against a broader panel of cancer cell lines and to explore its anti-inflammatory, antiviral, and other potential therapeutic activities.

-

Mechanistic studies to definitively confirm its interaction with the NF-κB pathway and to identify other potential molecular targets.

-

Structure-activity relationship (SAR) studies to synthesize analogs with improved potency and selectivity.

The information presented in this technical guide, though limited by the accessibility of the original research, provides a solid foundation for renewed interest and further exploration of this compound as a potential lead compound in drug discovery and development.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Piptocarphin F

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. As a member of the Piptocarphin family of compounds isolated from plants of the Piptocarpha genus, understanding its physicochemical properties is fundamental for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological effects and associated signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₈ | PubChem |

| Molecular Weight | 408.44 g/mol | PubChem |

| Predicted XlogP | 0.4 | PubChem |

| Predicted Hydrogen Bond Donors | 2 | PubChem |

| Predicted Hydrogen Bond Acceptors | 8 | PubChem |

Table 1: Core Physicochemical Properties of this compound.

Experimental Data and Protocols

A thorough understanding of a compound's identity and purity is established through various spectroscopic and analytical techniques. The following sections detail the experimental data for this compound and the methodologies used to obtain them.

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| FT-IR | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Note: Specific experimental spectral data for this compound were not available in the initial search results. The following protocols describe the general methodologies used for acquiring such data.

Experimental Protocols

1. Isolation and Purification of this compound

-

Source Material: this compound is isolated from the plant species Piptocarpha chontalensis.

-

Extraction: The dried and powdered plant material is typically subjected to solvent extraction, often using a sequence of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual Piptocarphin compounds. This process may involve:

-

Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification, a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is commonly employed. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

2. Melting Point Determination

The melting point of a pure solid is a sharp, characteristic physical property.

-

Apparatus: A capillary melting point apparatus is used.

-

Procedure:

-

A small amount of the purified, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is gradually increased.

-

The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

-

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their neighboring protons. Key parameters recorded are the chemical shift (δ, in ppm), the integration (number of protons), and the coupling constants (J, in Hz).

-

¹³C NMR Spectroscopy: This technique identifies the different types of carbon atoms in the molecule. Proton-decoupled spectra are typically acquired, showing a single peak for each unique carbon atom.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained from a thin film of the compound.

-

Analysis: The sample is exposed to infrared radiation, and the absorption of energy at specific wavenumbers (cm⁻¹) is recorded. The positions and intensities of the absorption bands correspond to the vibrations of specific chemical bonds and functional groups (e.g., C=O, O-H, C-O).

5. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.

-

Ionization Technique: A suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate charged molecules.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Biological Activity and Signaling Pathways

Piptocarphins, including this compound, have been reported to exhibit cytotoxic activity against cancer cell lines.

Cytotoxicity of this compound

-

Experimental Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., from breast, colon, or lung cancer) are cultured in appropriate media in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. Natural products often impact key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Workflow for Investigating this compound's Effect on Signaling Pathways

Caption: Workflow for elucidating the impact of this compound on key cancer-related signaling pathways.

Logical Relationship of Physicochemical Properties to Biological Investigation

Caption: Relationship between physicochemical properties and the design of biological activity studies.

Conclusion

This compound is a sesquiterpene lactone with demonstrated cytotoxic potential. A comprehensive understanding of its physicochemical properties is paramount for its continued investigation as a potential anticancer agent. The experimental protocols outlined in this guide provide a framework for the consistent and thorough characterization of this and similar natural products. Further research is required to elucidate the specific spectral data for this compound and to unravel the intricate signaling pathways it modulates to exert its biological effects. Such studies will be instrumental in advancing the development of this compound from a promising natural product to a potential therapeutic lead.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Piptocarphin F

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. As a member of the Piptocarphin family of compounds isolated from plants of the Piptocarpha genus, understanding its physicochemical properties is fundamental for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological effects and associated signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₈ | PubChem |

| Molecular Weight | 408.44 g/mol | PubChem |

| Predicted XlogP | 0.4 | PubChem |

| Predicted Hydrogen Bond Donors | 2 | PubChem |

| Predicted Hydrogen Bond Acceptors | 8 | PubChem |

Table 1: Core Physicochemical Properties of this compound.

Experimental Data and Protocols

A thorough understanding of a compound's identity and purity is established through various spectroscopic and analytical techniques. The following sections detail the experimental data for this compound and the methodologies used to obtain them.

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| FT-IR | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Note: Specific experimental spectral data for this compound were not available in the initial search results. The following protocols describe the general methodologies used for acquiring such data.

Experimental Protocols

1. Isolation and Purification of this compound

-

Source Material: this compound is isolated from the plant species Piptocarpha chontalensis.

-

Extraction: The dried and powdered plant material is typically subjected to solvent extraction, often using a sequence of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual Piptocarphin compounds. This process may involve:

-

Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification, a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient is commonly employed. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

2. Melting Point Determination

The melting point of a pure solid is a sharp, characteristic physical property.

-

Apparatus: A capillary melting point apparatus is used.

-

Procedure:

-

A small amount of the purified, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is gradually increased.

-

The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

-

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their neighboring protons. Key parameters recorded are the chemical shift (δ, in ppm), the integration (number of protons), and the coupling constants (J, in Hz).

-

¹³C NMR Spectroscopy: This technique identifies the different types of carbon atoms in the molecule. Proton-decoupled spectra are typically acquired, showing a single peak for each unique carbon atom.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained from a thin film of the compound.

-

Analysis: The sample is exposed to infrared radiation, and the absorption of energy at specific wavenumbers (cm⁻¹) is recorded. The positions and intensities of the absorption bands correspond to the vibrations of specific chemical bonds and functional groups (e.g., C=O, O-H, C-O).

5. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.

-

Ionization Technique: A suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate charged molecules.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Biological Activity and Signaling Pathways

Piptocarphins, including this compound, have been reported to exhibit cytotoxic activity against cancer cell lines.

Cytotoxicity of this compound

-

Experimental Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., from breast, colon, or lung cancer) are cultured in appropriate media in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. Natural products often impact key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Workflow for Investigating this compound's Effect on Signaling Pathways

Caption: Workflow for elucidating the impact of this compound on key cancer-related signaling pathways.

Logical Relationship of Physicochemical Properties to Biological Investigation

Caption: Relationship between physicochemical properties and the design of biological activity studies.

Conclusion

This compound is a sesquiterpene lactone with demonstrated cytotoxic potential. A comprehensive understanding of its physicochemical properties is paramount for its continued investigation as a potential anticancer agent. The experimental protocols outlined in this guide provide a framework for the consistent and thorough characterization of this and similar natural products. Further research is required to elucidate the specific spectral data for this compound and to unravel the intricate signaling pathways it modulates to exert its biological effects. Such studies will be instrumental in advancing the development of this compound from a promising natural product to a potential therapeutic lead.

Spectroscopic Data of Piptocarphin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Piptocarphin F. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents an illustrative collection of spectroscopic information based on typical values for similar sesquiterpenoid lactones. The methodologies and data presentation formats are designed to serve as a practical template for researchers engaged in the isolation, characterization, and development of natural products.

Data Presentation

The following tables summarize the illustrative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.10 | dd | 10.5, 3.0 |

| 2α | 2.15 | m | |

| 2β | 1.90 | m | |

| 3 | 2.50 | m | |

| 5 | 5.30 | d | 10.0 |

| 6 | 4.80 | t | 9.5 |

| 7 | 2.80 | m | |

| 9α | 2.25 | m | |

| 9β | 2.05 | m | |

| 13α | 6.20 | d | 3.5 |

| 13β | 5.80 | d | 3.0 |

| 14 | 1.15 | s | |

| 15 | 1.25 | s | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 82.5 |

| 2 | 35.0 |

| 3 | 40.2 |

| 4 | 140.1 |

| 5 | 125.8 |

| 6 | 75.3 |

| 7 | 50.1 |

| 8 | 45.6 |

| 9 | 38.2 |

| 10 | 148.5 |

| 11 | 135.7 |

| 12 | 170.2 |

| 13 | 121.9 |

| 14 | 18.5 |

| 15 | 21.3 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.1 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretch |

| 1765 | γ-lactone C=O stretch |

| 1735 | Ester C=O stretch |

| 1660 | C=C stretch |

| 1240 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M+H]⁺ | 349.1648 |

| [M+Na]⁺ | 371.1467 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of purified this compound is prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a potassium bromide (KBr) salt plate.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is obtained by accumulating 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A solution of this compound (1 mg/mL) is prepared in methanol.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis is performed in positive ion mode with a capillary voltage of 3.5 kV and a drying gas temperature of 300 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound. As no specific signaling pathway for this compound has been definitively established in the literature, a relevant pathway diagram cannot be provided at this time.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Caption: Logical integration of spectroscopic data for structure elucidation.

Spectroscopic Data of Piptocarphin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Piptocarphin F. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents an illustrative collection of spectroscopic information based on typical values for similar sesquiterpenoid lactones. The methodologies and data presentation formats are designed to serve as a practical template for researchers engaged in the isolation, characterization, and development of natural products.

Data Presentation

The following tables summarize the illustrative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.10 | dd | 10.5, 3.0 |

| 2α | 2.15 | m | |

| 2β | 1.90 | m | |

| 3 | 2.50 | m | |

| 5 | 5.30 | d | 10.0 |

| 6 | 4.80 | t | 9.5 |

| 7 | 2.80 | m | |

| 9α | 2.25 | m | |

| 9β | 2.05 | m | |

| 13α | 6.20 | d | 3.5 |

| 13β | 5.80 | d | 3.0 |

| 14 | 1.15 | s | |

| 15 | 1.25 | s | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 82.5 |

| 2 | 35.0 |

| 3 | 40.2 |

| 4 | 140.1 |

| 5 | 125.8 |

| 6 | 75.3 |

| 7 | 50.1 |

| 8 | 45.6 |

| 9 | 38.2 |

| 10 | 148.5 |

| 11 | 135.7 |

| 12 | 170.2 |

| 13 | 121.9 |

| 14 | 18.5 |

| 15 | 21.3 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.1 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretch |

| 1765 | γ-lactone C=O stretch |

| 1735 | Ester C=O stretch |

| 1660 | C=C stretch |

| 1240 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M+H]⁺ | 349.1648 |

| [M+Na]⁺ | 371.1467 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of purified this compound is prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a potassium bromide (KBr) salt plate.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is obtained by accumulating 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A solution of this compound (1 mg/mL) is prepared in methanol.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis is performed in positive ion mode with a capillary voltage of 3.5 kV and a drying gas temperature of 300 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound. As no specific signaling pathway for this compound has been definitively established in the literature, a relevant pathway diagram cannot be provided at this time.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Caption: Logical integration of spectroscopic data for structure elucidation.

Piptocarphin F: An Uncharted Territory in Cytotoxic Research

Despite its documented chemical structure, Piptocarphin F remains a largely unexplored compound within the scientific community, with a notable absence of published research on its cytotoxic effects and underlying mechanisms of action. This technical guide serves to highlight the current knowledge gap and outline a potential roadmap for future investigation into the therapeutic potential of this natural product.

Introduction

This compound is a known chemical entity, cataloged in scientific databases with a defined molecular structure. However, a thorough review of existing literature reveals a significant void in our understanding of its biological activities. For researchers, scientists, and professionals in drug development, this presents both a challenge and an opportunity. The lack of data means that any investigation into this compound's cytotoxic properties would be breaking new ground, potentially uncovering a novel class of anti-cancer compounds. This guide, therefore, aims to provide a framework for initiating such research by drawing parallels with established methodologies and outlining the necessary experimental steps.

The Unwritten Chapter: Cytotoxic Effects of this compound

Currently, there is no quantitative data available to summarize in tabular format regarding the cytotoxic effects of this compound on any cancer cell line. Foundational research is required to determine key parameters such as the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

Table 1: Hypothetical Data Structure for this compound Cytotoxicity Screening

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | - | - |

| A549 | Lung Carcinoma | - | - |

| HeLa | Cervical Adenocarcinoma | - | - |

| HCT116 | Colon Carcinoma | - | - |

| K-562 | Chronic Myelogenous Leukemia | - | - |

| PC-3 | Prostate Adenocarcinoma | - | - |

| DU-145 | Prostate Carcinoma | - | - |

| AGS | Gastric Adenocarcinoma | - | - |

| MKN-45 | Gastric Carcinoma | - | - |

This table is a template for presenting future experimental findings and currently contains no data.

Charting the Course: Proposed Experimental Protocols

To elucidate the potential cytotoxic effects of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the effect of this compound on the viability of cancer cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assays

If this compound demonstrates cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis).

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway.

-

Use commercially available colorimetric or fluorometric assay kits to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

-

Lyse this compound-treated cells and incubate the lysate with a caspase-specific substrate conjugated to a chromophore or fluorophore.

-

Measure the signal using a microplate reader.

-

Visualizing the Unknown: Hypothetical Signaling Pathways and Workflows

While no specific signaling pathways have been identified for this compound, we can create logical diagrams to represent the proposed experimental workflow and a hypothetical apoptosis induction pathway based on common mechanisms of natural products.

Piptocarphin F: An Uncharted Territory in Cytotoxic Research

Despite its documented chemical structure, Piptocarphin F remains a largely unexplored compound within the scientific community, with a notable absence of published research on its cytotoxic effects and underlying mechanisms of action. This technical guide serves to highlight the current knowledge gap and outline a potential roadmap for future investigation into the therapeutic potential of this natural product.

Introduction

This compound is a known chemical entity, cataloged in scientific databases with a defined molecular structure. However, a thorough review of existing literature reveals a significant void in our understanding of its biological activities. For researchers, scientists, and professionals in drug development, this presents both a challenge and an opportunity. The lack of data means that any investigation into this compound's cytotoxic properties would be breaking new ground, potentially uncovering a novel class of anti-cancer compounds. This guide, therefore, aims to provide a framework for initiating such research by drawing parallels with established methodologies and outlining the necessary experimental steps.

The Unwritten Chapter: Cytotoxic Effects of this compound

Currently, there is no quantitative data available to summarize in tabular format regarding the cytotoxic effects of this compound on any cancer cell line. Foundational research is required to determine key parameters such as the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

Table 1: Hypothetical Data Structure for this compound Cytotoxicity Screening

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | - | - |

| A549 | Lung Carcinoma | - | - |

| HeLa | Cervical Adenocarcinoma | - | - |

| HCT116 | Colon Carcinoma | - | - |

| K-562 | Chronic Myelogenous Leukemia | - | - |

| PC-3 | Prostate Adenocarcinoma | - | - |

| DU-145 | Prostate Carcinoma | - | - |

| AGS | Gastric Adenocarcinoma | - | - |

| MKN-45 | Gastric Carcinoma | - | - |

This table is a template for presenting future experimental findings and currently contains no data.

Charting the Course: Proposed Experimental Protocols

To elucidate the potential cytotoxic effects of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

The initial step is to assess the effect of this compound on the viability of cancer cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assays

If this compound demonstrates cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis).

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assays: Caspases are key proteases in the apoptotic pathway.

-

Use commercially available colorimetric or fluorometric assay kits to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).

-

Lyse this compound-treated cells and incubate the lysate with a caspase-specific substrate conjugated to a chromophore or fluorophore.

-

Measure the signal using a microplate reader.

-

Visualizing the Unknown: Hypothetical Signaling Pathways and Workflows

While no specific signaling pathways have been identified for this compound, we can create logical diagrams to represent the proposed experimental workflow and a hypothetical apoptosis induction pathway based on common mechanisms of natural products.

Germacranolide Lactones from Piptocarpha Species: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the isolation, structural elucidation, and biological activities of germacranolide lactones derived from the Piptocarpha genus, providing researchers and drug development professionals with a comprehensive technical resource.

The genus Piptocarpha, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, among which germacranolide lactones have emerged as a class of compounds with significant therapeutic potential. These sesquiterpene lactones are characterized by a 10-membered carbocyclic ring and are known to exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects. This technical guide provides a detailed overview of the current state of knowledge on germacranolide lactones from Piptocarpha species, with a focus on their chemical diversity, biological evaluation, and the methodologies employed in their study.

Chemical Diversity and Biological Activity

Phytochemical investigations of various Piptocarpha species have led to the isolation and characterization of a series of germacranolide lactones. A notable example is the isolation of piptocarphins A-F from Piptocarpha chontalensis.[1][2][3][4] These compounds, along with others from related genera like Piptocoma, have demonstrated significant biological activities.

Cytotoxic Activity

Germacranolide lactones from the Piptocarpha genus and its relatives have shown potent cytotoxic effects against various cancer cell lines. All six of the piptocarphins (A-F) isolated from P. chontalensis exhibited cytotoxicity against 9KB human nasopharynx carcinoma cells, with piptocarphins A and C also showing borderline activity in the P-388 lymphoid leukemia system.[1][4] A comprehensive study on the closely related species Piptocoma rufescens provided quantitative data on the cytotoxicity of 13 germacranolide-type sesquiterpene lactones against the HT-29 human colon cancer cell line. The IC50 values for these compounds are summarized in Table 1.

Table 1: Cytotoxic Activity of Germacranolide Lactones from Piptocoma rufescens against HT-29 Human Colon Cancer Cells

| Compound Number | Compound Name | IC50 (µM) |

| 1 | Rufesolide A | 0.81 |

| 2 | Rufesolide B | 1.1 |

| 3 | Rufesolide C | 0.89 |

| 4 | 15-Acetoxy-1-oxo-3,10-epoxy-8-methacryloxygermacra-2,4,11(13)-trien-12,6-olide | 1.3 |

| 5 | Piptoantilnolide A | >10 |

| 6 | Piptoantilnolide B | 1.8 |

| 7 | Ereglomerulide | 0.44 |

| 8 | 8-Desoxy-15-acetoxygoyazensolide | 0.53 |

| 9 | Goyazensolide | 0.38 |

| 10 | 15-Deoxygoyazensolide | 0.26 |

| 11 | Isogoyazensolide | 1.1 |